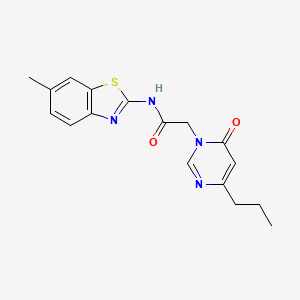

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-3-4-12-8-16(23)21(10-18-12)9-15(22)20-17-19-13-6-5-11(2)7-14(13)24-17/h5-8,10H,3-4,9H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVKDWCWJXVKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic compound that combines a benzothiazole moiety with a dihydropyrimidine structure. This unique combination suggests potential biological activities that merit investigation. Benzothiazole derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of various functional groups that could interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may function as an enzyme inhibitor or receptor modulator, affecting pathways involved in inflammation and tumorigenesis.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, one study demonstrated that certain benzothiazole derivatives significantly reduced edema in animal models, suggesting their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been well-documented. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. In vitro studies have shown that compounds with structural similarities to this compound can effectively inhibit the proliferation of various cancer cell lines.

Research Findings

A detailed analysis of the biological activity of this compound reveals promising results across several studies:

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical and preclinical settings:

- Case Study on Antimicrobial Efficacy : A study involving the testing of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli showed that modifications in the side chains significantly enhanced antimicrobial activity.

- Case Study on Anti-inflammatory Properties : In a rat model of induced inflammation, a structurally related compound demonstrated a significant reduction in inflammatory markers such as IL-1β and TNF-alpha after administration.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use) to improve yield and purity. For example, highlights refluxing in chloroform for 6 hours as a viable method for similar benzothiazole-acetamide derivatives. Statistical experimental design (e.g., factorial design) can systematically identify critical variables, reducing trial-and-error approaches . Purification via crystallization (e.g., 80% ethanol) is recommended to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Essential for unambiguous structural determination, as demonstrated in for a benzothiazole analog. SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement .

- NMR and IR spectroscopy : Confirm functional groups (e.g., acetamide C=O stretch at ~1668 cm⁻¹) and proton environments. For instance, ¹H NMR in DMSO-d₆ resolved aromatic and methylene protons in related compounds .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% relative humidity) over 1–3 months. Monitor degradation via HPLC or TLC, comparing retention times with fresh samples. suggests benzothiazole derivatives are sensitive to light and humidity, necessitating inert-atmosphere storage .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound against specific targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or DNA topoisomerases). highlights benzothiazole derivatives interacting with DNA via intercalation, which can be modeled computationally .

- Quantum chemical calculations : Predict reactive sites using density functional theory (DFT). emphasizes integrating computational and experimental data for efficient reaction design .

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar analogs?

- Methodological Answer : Compare crystal structures to identify conformational differences (e.g., gauche vs. antiperiplanar substituent orientations) that alter bioactivity. For example, shows that adamantyl group orientation in benzothiazole derivatives affects hydrogen bonding and solubility, which may explain divergent biological results . Pair structural data with SAR (structure-activity relationship) studies to isolate critical moieties .

Q. What experimental approaches elucidate the compound’s interaction with biological macromolecules (e.g., proteins or DNA)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time.

- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence upon compound binding to proteins.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS). demonstrates benzothiazole derivatives binding to DNA via groove interactions, validated by UV-vis and viscosity measurements .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

- Methodological Answer : Standardize protocols using quality-by-design (QbD) principles. Document critical process parameters (CPPs) like mixing speed and reagent purity. advocates using statistical experimental design (e.g., response surface methodology) to identify robust conditions less sensitive to minor variations . Cross-validate results via interlaboratory studies.

Data Contradiction Analysis

Q. How should discrepancies in reported antimicrobial activities of benzothiazole-pyrimidine hybrids be investigated?

- Methodological Answer :

Standardize assays : Ensure consistent microbial strains, inoculum size, and endpoint definitions (e.g., MIC vs. MBC).

Control for substituent effects : notes that pyrimidine substituents (e.g., p-tolyl vs. propyl) drastically alter lipophilicity and membrane permeability .

Validate via orthogonal methods : Compare disk diffusion, broth microdilution, and time-kill assays to confirm activity trends .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.